molecular formula C10H13NO2 B1422664 4-(Oxolan-3-yloxy)aniline CAS No. 307309-28-0

4-(Oxolan-3-yloxy)aniline

Cat. No.: B1422664
CAS No.: 307309-28-0
M. Wt: 179.22 g/mol
InChI Key: KYHZUDAETBCVKW-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yloxy)aniline is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is characterized by the presence of an aniline group substituted with an oxolan-3-yloxy group. This compound is primarily used in research and industrial applications.

Scientific Research Applications

4-(Oxolan-3-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yloxy)aniline typically involves the reaction of 4-hydroxyaniline with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyaniline attacks the oxirane ring, leading to the formation of the oxolan-3-yloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-3-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-yloxy)aniline involves its interaction with specific molecular targets. The oxolan-3-yloxy group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The aniline group can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(oxolan-3-yloxy)aniline: Similar structure but with a methyl group substitution.

    2-Methyl-4-(oxolan-3-yloxy)aniline hydrochloride: Similar structure with a methyl group and hydrochloride salt form

Uniqueness

4-(Oxolan-3-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxolan-3-yloxy group provides unique reactivity and interaction potential compared to other similar compounds.

Properties

IUPAC Name

4-(oxolan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHZUDAETBCVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307309-28-0
Record name 4-(oxolan-3-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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